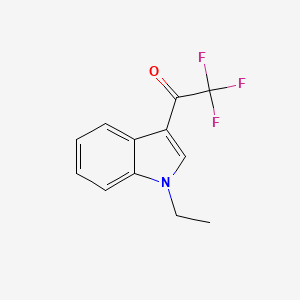

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBZQJAXBUPWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone typically involves the following steps:

Starting Material: The synthesis begins with 1-ethyl-1H-indole.

Introduction of the Trifluoromethyl Ketone Group: The trifluoromethyl ketone group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 1-ethyl-1H-indole with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogs differ in substituents on the indole ring or the functional group adjacent to the trifluoromethyl moiety. Key comparisons include:

Table 1: Structural and Functional Comparison of Indole-Based Trifluoroethanone Derivatives

Functional Group and Electronic Effects

- Trifluoroethanone vs. Ethanol: The trifluoroethanone group in the target compound enhances electrophilicity compared to the ethanol derivative in , making it more reactive in nucleophilic addition or enzyme-binding scenarios .

- Chalcone vs. Ethanone: Chalcones (e.g., 3a–3e) exhibit extended π-conjugation due to the propenone bridge, enabling fluorescence and anticancer activity. The target compound’s simpler structure may limit such conjugation but could improve metabolic stability .

Notes

- Contradictions in applications (e.g., enzyme inhibition vs. fluorescence) arise from substituent-driven functional divergence.

- Key references include crystallographic studies (), kinetic analyses (), and material science reports ().

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone, with the molecular formula C12H10F3NO and CAS number 866145-22-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory properties, analgesic effects, and other relevant pharmacological activities.

The compound's structure features an indole ring substituted with a trifluoroacetyl group. Its physico-chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C12H10F3NO |

| Molar Mass | 241.21 g/mol |

| CAS Number | 866145-22-4 |

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone exhibit significant anti-inflammatory properties. For instance, studies have shown that various indole derivatives can inhibit inflammatory pathways effectively.

A comparative analysis of several compounds demonstrated that certain indole derivatives achieved up to 93.80% inhibition of inflammation at a concentration of 1 mM, outperforming standard anti-inflammatory drugs such as diclofenac sodium .

Table: Comparative Anti-inflammatory Potency

| Compound | Inhibition (%) at 1 mM | Standard Comparison |

|---|---|---|

| Indole Derivative A | 93.80 | Diclofenac Sodium (90.21) |

| Indole Derivative B | 98.16 | - |

| Indole Derivative C | 88.81 | - |

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has been evaluated for analgesic effects. The inhibition of inflammatory cytokines such as TNF-α has been noted, suggesting a dual mechanism where both inflammatory and pain pathways are targeted .

Case Study Example:

A study conducted on a series of indole derivatives found that specific compounds exhibited significant analgesic activity with an inhibition rate of 50.7% , indicating their potential as pain relief agents .

The biological activities of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone may be attributed to its interaction with various molecular targets involved in inflammatory and pain signaling pathways. The compound is believed to modulate cyclooxygenase (COX) enzymes and other inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.